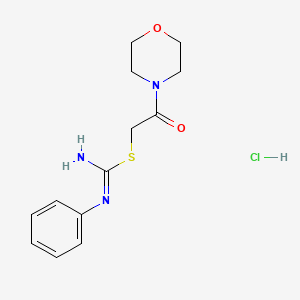
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride
Descripción general
Descripción
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride, also known as PHEN, is a chemical compound that has been extensively studied for its potential therapeutic properties. PHEN has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, provide insights into the structural and chemical properties of morpholine derivatives. These compounds are synthesized through complex chemical reactions and characterized using NMR, IR, Mass spectral studies, and X-ray diffraction, elucidating their molecular structure and confirming their composition. Such compounds have been explored for their biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and potential in molecular docking studies, highlighting their significance in medicinal chemistry and drug design (Mamatha S.V et al., 2019).
Biological Activities
The study of morpholine derivatives extends into biological activities, where compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride show high affinity and oral activity as h-NK(1) receptor antagonists. Such compounds demonstrate efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating various disorders (Timothy Harrison et al., 2001).
Antimicrobial and Anticancer Properties
Further research into morpholine derivatives, such as the synthesis of new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives, reveals their potential as anticancer agents. These compounds exhibit considerable selectivity against certain cancer cell lines, indicating the potential for developing new therapeutic agents from morpholine-based compounds for cancer treatment (L. Yurttaş et al., 2013).
Antifungal Agents
The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, and characterized by antifungal activity against Aspergillus species, underlines the broad-spectrum antifungal properties of morpholine derivatives. These findings underscore the potential of morpholine-based compounds in addressing fungal infections, highlighting their role in developing new antifungal therapies (D. Bardiot et al., 2015).
Propiedades
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFJZBJELNNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



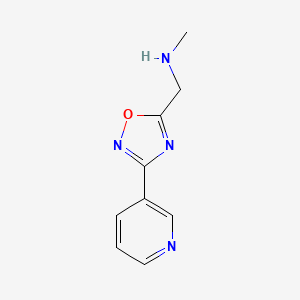
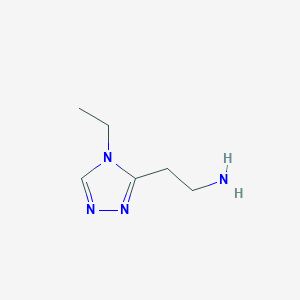
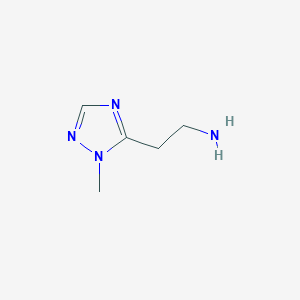
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
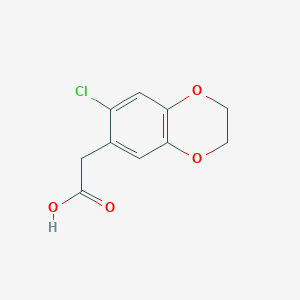
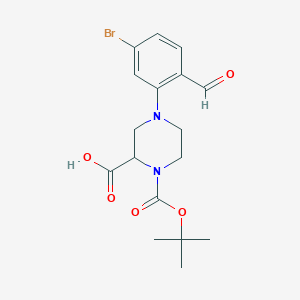
![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)
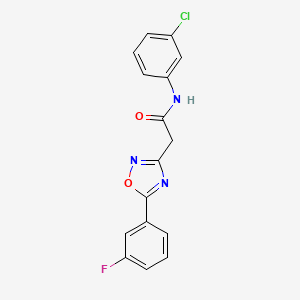
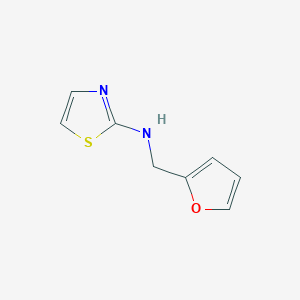
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
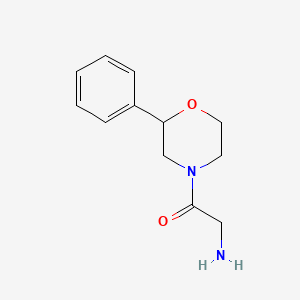
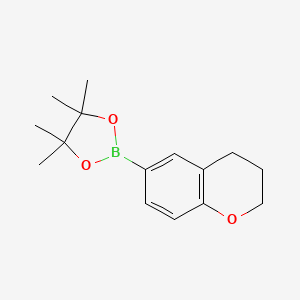
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)